3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
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Description
3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .
Mode of Action
It’s known that thiazolidine motifs, which this compound contains, behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This suggests that they likely interact with multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
It’s known that thiazolidine derivatives have diverse therapeutic and pharmaceutical activity , suggesting that they likely have significant molecular and cellular effects.
Action Environment
It’s known that the reaction between aliphatic aldehydes and 1,2-aminothiols is fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates . This suggests that the compound’s action may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-(4-(dimethylamino)phenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one are largely attributed to the thiazolidine motif. Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Cellular Effects
While specific cellular effects of This compound . This suggests that the compound may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of This compound is not yet fully understood. Thiazolidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of This compound in laboratory settings are not yet fully documented
Properties
IUPAC Name |
3-[2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-22(2)16-9-7-14(8-10-16)20-23(11-12-27-20)19(24)17-13-15-5-3-4-6-18(15)26-21(17)25/h3-10,13,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUPCOVVXPAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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